
3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O and its molecular weight is 326.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds containing a benzodiazole moiety are known to interact with various biological targets. The specific target would depend on the other functional groups present in the molecule. For instance, benzodiazoles are known to interact with GABA receptors, histamine receptors, and various enzymes .
Mode of Action
The mode of action would depend on the specific target. For GABA receptors, benzodiazoles might enhance the effect of GABA, leading to increased inhibitory neurotransmission. For histamine receptors, they might act as antagonists, reducing the effects of histamine .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For instance, if the compound acts on GABA receptors, it might affect neuronal signaling pathways. If it acts on histamine receptors, it might affect inflammatory response pathways .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Benzodiazoles are generally well absorbed and can cross the blood-brain barrier. They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For instance, if the compound acts on GABA receptors, it might lead to decreased neuronal excitability. If it acts on histamine receptors, it might lead to decreased inflammation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, the compound might be more effective at certain pH levels or temperatures, and its action might be enhanced or inhibited by certain substances .
Biologische Aktivität
The compound 3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide belongs to a class of benzodiazole derivatives, which have garnered attention in pharmaceutical research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of a suitable benzodiazole derivative with cycloheptyl-containing compounds. The resulting structure features a benzodiazole moiety linked to a pyrrolidine ring via a carboxamide bond, which may enhance its biological activity through specific interactions with biological targets.
Research indicates that compounds containing benzodiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzodiazoles have shown efficacy against various bacterial and fungal strains. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.
- Anticancer Properties : Some studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving p53 and Bcl-2 proteins.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Activity : A study on related benzodiazole derivatives reported significant inhibition against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anticancer Activity : Research focusing on benzodiazole-based compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For instance, one derivative was shown to reduce cell viability in breast cancer cell lines by over 50% at concentrations of 20 µM .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of benzodiazole derivatives in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress-induced neuronal damage .
Data Summary Table
Biological Activity | Test Organism/Model | Concentration (µM) | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 10 | Inhibition observed |
Anticancer | Breast cancer cell lines | 20 | >50% cell viability reduction |
Neuroprotection | Neuronal cells | 50 | Reduced oxidative stress |
Safety and Toxicology
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that related compounds exhibit low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . However, further studies are necessary to fully understand the safety implications in vivo.
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(21-15-7-3-1-2-4-8-15)22-12-11-16(13-22)23-14-20-17-9-5-6-10-18(17)23/h5-6,9-10,14-16H,1-4,7-8,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUIKHPHAGQKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.